The primary source for information on Pacritinib and its metabolites includes pharmacological studies, clinical trial data, and metabolic profiling conducted using human liver microsomes. Notably, studies have demonstrated that Pacritinib undergoes extensive metabolism via cytochrome P450 enzymes, predominantly CYP3A4, leading to the formation of several metabolites including M1 .
The synthesis of Pacritinib metabolite M1 involves metabolic processes primarily mediated by cytochrome P450 enzymes. Specifically, CYP3A4 catalyzes the oxidative transformation of Pacritinib into M1. The process can be summarized as follows:
The primary reaction involving Pacritinib metabolite M1 is its formation through oxidation. This reaction can be represented as:
Pacritinib metabolite M1 has potential applications primarily within research contexts focused on pharmacokinetics and drug metabolism studies. Understanding its formation and effects can aid in:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: